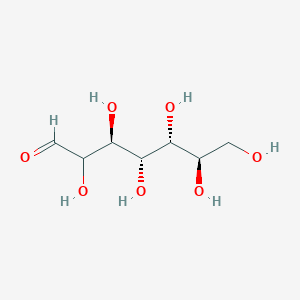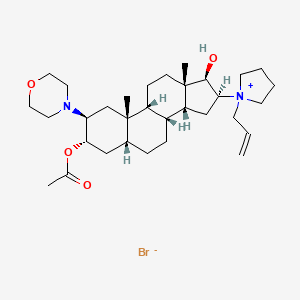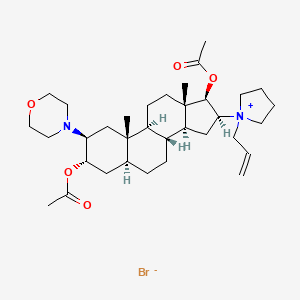
(1β→4)-Pentaglucosamine Peracetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1β→4)-Pentaglucosamine Peracetate is a fully acetylated derivative of pentaglucosamine, a polysaccharide composed of five glucosamine units linked by β-1,4-glycosidic bonds. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, and medicine. The acetylation of glucosamine enhances its solubility in organic solvents, making it a valuable intermediate in carbohydrate synthesis and transformation.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of (1β→4)-Pentaglucosamine Peracetate typically involves the acetylation of pentaglucosamine. The process can be carried out using acetic anhydride as the acetylating agent in the presence of a catalyst such as pyridine or zinc chloride. The reaction is usually performed under anhydrous conditions to prevent hydrolysis of the acetyl groups. The general reaction scheme is as follows:
[ \text{Pentaglucosamine} + \text{Acetic Anhydride} \xrightarrow{\text{Pyridine}} \text{this compound} + \text{Acetic Acid} ]
Industrial Production Methods: In an industrial setting, the acetylation process can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of mechanochemical methods, such as high-speed vibration milling, has also been explored for the preparation of peracetates, offering advantages such as reduced reaction times and lower energy consumption .
Chemical Reactions Analysis
Types of Reactions: (1β→4)-Pentaglucosamine Peracetate undergoes various chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the parent pentaglucosamine.
Oxidation: The primary alcohol groups in the glucosamine units can be oxidized to carboxylic acids using oxidizing agents such as sodium periodate.
Substitution: The acetyl groups can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Oxidation: Sodium periodate or other oxidizing agents.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed:
Hydrolysis: Pentaglucosamine.
Oxidation: Polycarboxylic acids.
Substitution: Derivatives with various functional groups replacing the acetyl groups.
Scientific Research Applications
(1β→4)-Pentaglucosamine Peracetate has several scientific research applications:
Biology: Studied for its potential role in cell signaling and as a building block for glycoproteins and glycolipids.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of biodegradable polymers and as a stabilizer in various formulations.
Mechanism of Action
The mechanism of action of (1β→4)-Pentaglucosamine Peracetate involves its hydrolysis to release pentaglucosamine, which can then participate in various biochemical pathways. The acetyl groups serve as protective groups, enhancing the compound’s stability and solubility. The molecular targets and pathways involved include:
Enzymatic Hydrolysis: Enzymes such as chitinases and glucosaminidases can hydrolyze the acetyl groups, releasing the active pentaglucosamine.
Cell Signaling: Pentaglucosamine can interact with cell surface receptors, influencing cell signaling pathways and modulating biological responses.
Comparison with Similar Compounds
- Penta-O-acetyl-α-D-glucopyranose
- Penta-O-acetyl-α-D-galactopyranose
- Penta-O-acetyl-α-D-mannopyranose
Comparison: (1β→4)-Pentaglucosamine Peracetate is unique due to its β-1,4-glycosidic linkage and the presence of multiple glucosamine units. This structure imparts distinct properties, such as enhanced solubility and stability, compared to other peracetylated monosaccharides. Additionally, the presence of glucosamine units makes it a valuable precursor for the synthesis of bioactive compounds and glycosyl donors .
Properties
CAS No. |
117399-52-7 |
|---|---|
Molecular Formula |
C₆₄H₉₁N₅O₃₈ |
Molecular Weight |
1538.42 |
Synonyms |
O-3,4,6-Tri-O-acetyl-2-(acetylamino)-2-deoxy-β-D-glucopyranosyl-(1→4)-O-3,6-di-O-acetyl-2-(acetylamino)-2-deoxy-β-D-glucopyranosyl-(1→4)-O-3,6-di-O-acetyl-2-(acetylamino)-2-deoxy-β-D-glucopyranosyl-(1→4)-O-3,6-di-O-acetyl-2-(acetylamino)-2-deoxy-β-D- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


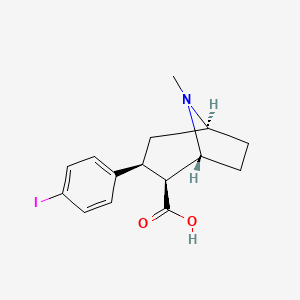
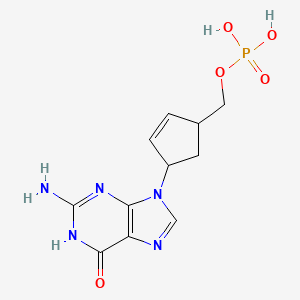
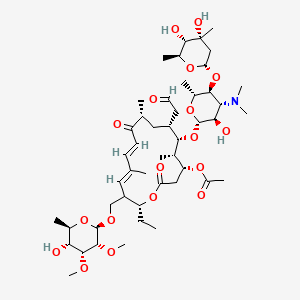
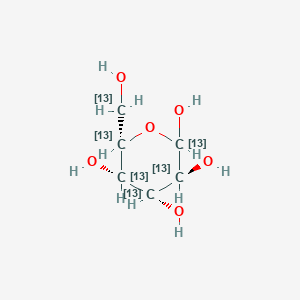
![N-[3-[(2,4-dinitrophenyl)hydrazinylidene]butan-2-ylideneamino]-2,4-dinitroaniline](/img/structure/B1146327.png)
